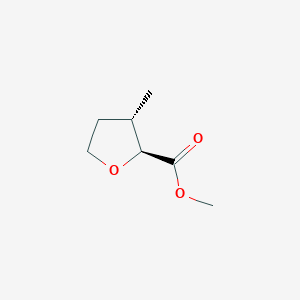
methyl (2S,3S)-3-methyloxolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” likely belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
While specific synthesis methods for “methyl (2S,3S)-3-methyloxolane-2-carboxylate” are not available, similar compounds such as “Methyl (2S,3S)-2-Isocyanato-3-methylvalerate” are synthesized using various chemical reactions .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” likely has a complex structure with multiple functional groups .Chemical Reactions Analysis
The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” would be expected to undergo a variety of chemical reactions based on its functional groups. For example, compounds with similar structures have been shown to participate in reactions involving extended-spectrum beta-lactamases (ESBLs) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state, and reactivity. For example, “Methyl (2S,3S)-2-Isocyanato-3-methylvalerate” has a molecular weight of 171.20 g/mol and is a liquid at 20 degrees Celsius .Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S,3S)-3-methyloxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-3-4-10-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWANWTYSLAQC-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8,8-Dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide](/img/structure/B1178114.png)